(S)-2-Amino-3-methyl-N-(1-methyl-piperidin-2-ylmethyl)-butyramide
Description
(S)-2-Amino-3-methyl-N-(1-methyl-piperidin-2-ylmethyl)-butyramide is a chiral tertiary amine derivative characterized by a piperidine ring substituted with a methyl group at the 2-position and a butyramide backbone.
Properties
IUPAC Name |
(2S)-2-amino-3-methyl-N-[(1-methylpiperidin-2-yl)methyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-9(2)11(13)12(16)14-8-10-6-4-5-7-15(10)3/h9-11H,4-8,13H2,1-3H3,(H,14,16)/t10?,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJNENWJXWXPDL-DTIOYNMSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC1CCCCN1C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC1CCCCN1C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-3-methyl-N-(1-methyl-piperidin-2-ylmethyl)-butyramide is a synthetic compound notable for its complex structure, which includes an amino group, a butyramide moiety, and a piperidine derivative. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in neuropharmacology.
- Molecular Formula : C15H31N3O
- Molecular Weight : Approximately 269.43 g/mol
- Boiling Point : Estimated at 371.1 °C
- Density : 0.962 g/cm³
The structural characteristics of this compound suggest that it may interact with various neurotransmitter systems, influencing biological pathways relevant to therapeutic applications.
Biological Activity
The biological activity of this compound has not been extensively documented; however, compounds with similar structures often exhibit significant pharmacological effects. Potential activities include:
Interaction Studies
Studies focusing on the interaction of this compound with biological targets are essential for understanding its mechanism of action. These studies typically involve:
- Binding Affinity Assessments : Evaluating how well the compound binds to specific receptors.
- Efficacy Testing : Determining the effectiveness of the compound in modulating receptor activity.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (S)-2-Amino-N-(1-methylpiperidin-4-yl)propanamide | Contains a piperidine ring and an amino group | Different piperidine substitution may affect activity |
| N-(1-Methylpiperidin-4-yl)butanamide | Similar amide structure without methyl substitution on carbon 3 | May exhibit different pharmacological properties |
| (R)-2-Amino-N-(1-cyclohexylmethyl)butyramide | Cyclohexane versus piperidine substitution | Potentially different receptor interactions |
Case Studies and Research Findings
While direct studies on this compound are scarce, related compounds have provided insights into its potential effects:
- Neuropharmacological Studies : Compounds structurally similar to this compound have been investigated for their roles in modulating dopamine and serotonin pathways, indicating potential applications in treating mood disorders and neurodegenerative diseases.
- Antimicrobial Research : Other derivatives have shown promising results against various bacterial strains, suggesting that this compound may also possess antimicrobial properties.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogues
Pharmacological and Physicochemical Implications
Substituent Effects on Bioactivity: The benzyl group in analogues like (S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-3,N-dimethyl-butyramide introduces aromaticity, which may enhance binding to hydrophobic pockets in target proteins . In contrast, the trifluoromethyl group in (S)-2-Amino-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide improves metabolic stability by resisting oxidative degradation, a common issue with alkyl substituents . The morpholinoethyl substituent in 2-Amino-3-methyl-N-(2-morpholinoethyl)-pentanamide disulfate increases solubility due to the sulfate counterion, making it more suitable for intravenous formulations .
The (S)-configuration in the target compound and its analogues is critical for enantioselective interactions, as seen in receptor-binding studies of related chiral amines .
Commercial Discontinuation: Both this compound and (S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-3,N-dimethyl-butyramide were discontinued by suppliers like CymitQuimica, likely due to insufficient efficacy in preclinical models or challenges in large-scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
